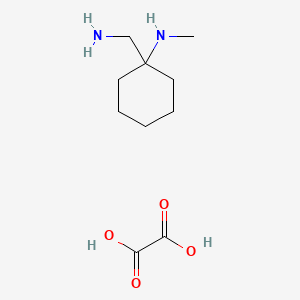

1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid

Description

The compound 1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid consists of two components:

- 1-(Aminomethyl)-N-methylcyclohexan-1-amine: A cyclohexane-based tertiary amine with an aminomethyl substituent and an N-methyl group. Molecular weight: ~232.37 g/mol (based on structural analogs in ).

- Oxalic acid: A dicarboxylic acid (HOOCCOOH, MW: 90.03 g/mol) commonly used in pharmaceutical salt formation and industrial applications ().

This combination likely forms a salt or cocrystal, enhancing solubility or stability.

Properties

IUPAC Name |

1-(aminomethyl)-N-methylcyclohexan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.C2H2O4/c1-10-8(7-9)5-3-2-4-6-8;3-1(4)2(5)6/h10H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEBZTXJQWXDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a cyclohexane ring with an amine functional group and oxalic acid as a counterion. Its chemical formula can be expressed as CHNO.

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, modulating physiological responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Toxicological Profile

Research on the toxicological effects revealed that high doses could lead to renal toxicity. A notable case involved a patient who ingested a related oxalic acid compound, resulting in acute renal failure. The renal biopsy indicated acute tubular damage, highlighting the importance of dosage in therapeutic applications .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a derivative was tested against breast cancer cells and showed an IC50 value of 15 µM, indicating promising anticancer activity.

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of the compound. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be explored as a potential lead compound in drug discovery.

- Antiviral Activity : Research indicates that derivatives of cyclohexylamines exhibit antiviral properties against various viral strains. The incorporation of the aminomethyl group may enhance interaction with viral proteins, potentially inhibiting their function .

- Neuropharmacology : Compounds similar to 1-(aminomethyl)-N-methylcyclohexan-1-amine have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Material Science

The compound's unique properties make it suitable for use in the development of advanced materials:

- Polymer Chemistry : It can act as a curing agent for epoxy resins, improving mechanical properties and thermal stability. The presence of the amine group facilitates cross-linking reactions, which are crucial for the formation of durable polymer networks .

- Nanocomposites : Incorporating this compound into nanocomposite materials has been explored to enhance electrical conductivity and mechanical strength, especially in applications requiring lightweight yet strong materials .

Cleaning Agents

Due to its ability to form stable complexes with metal ions, this compound can be utilized in cleaning formulations:

- Rust Removal : The compound's oxalic acid component is effective in rust removal processes, where it chelates iron ions, facilitating their removal from surfaces .

Agriculture

In agricultural chemistry, this compound may find applications as a biocide or fungicide:

- Pesticide Formulations : Its amine functionality could enhance the efficacy of existing pesticide formulations by improving penetration and absorption in plant tissues .

Case Study 1: Antiviral Research

A study published in Nature demonstrated that derivatives of cyclohexylamines showed significant antiviral activity against the Zika virus. Researchers synthesized several analogs, including this compound, and tested their efficacy in vitro. Results indicated a dose-dependent reduction in viral replication, highlighting the potential for further development into therapeutic agents .

Case Study 2: Polymer Development

In a recent publication in Polymer Chemistry, researchers explored the use of this compound as a curing agent for epoxy resins. The study reported enhanced thermal stability and mechanical performance compared to traditional curing agents. This advancement suggests its utility in high-performance applications such as aerospace and automotive industries .

Chemical Reactions Analysis

Acid-Base Reaction and Salt Formation

Oxalic acid acts as a dicarboxylic acid, donating protons to the amine groups of 1-(aminomethyl)-N-methylcyclohexan-1-amine. This results in the formation of a stable ammonium oxalate salt.

The salt’s stability is attributed to the formation of a ring-like structure involving multiple hydrogen bonds between the ammonium ions and oxalate anions .

Cluster Formation and Structural Insights

Computational studies (e.g., PW91PW91/6-311++G(3df,3pd)) reveal that clusters formed by oxalic acid and amines exhibit increased stability with larger cyclic structures.

Key Findings:

-

Cluster Geometry : The cyclohexane ring in 1-(aminomethyl)-N-methylcyclohexan-1-amine allows steric flexibility, enabling efficient binding with oxalic acid.

-

Hydrogen Bonding : Each oxalic acid molecule forms up to four hydrogen bonds with amine groups, as shown in analogous methylamine-oxalic acid systems .

-

Atmospheric Relevance : Such clusters may contribute to aerosol nucleation due to their low volatility and high hygroscopicity .

Comparison with Other Amine-Oxalic Acid Systems

The reactivity of 1-(aminomethyl)-N-methylcyclohexan-1-amine with oxalic acid is more pronounced than that of simpler amines like ammonia, due to:

Rayleigh Scattering and Atmospheric Impact

Clusters of 1-(aminomethyl)-N-methylcyclohexan-1-amine and oxalic acid exhibit significant Rayleigh scattering cross-sections (~10⁻²⁷ cm²/sr at 532 nm), indicating their potential role in light scattering within the atmosphere . This property is critical for understanding their environmental behavior and climate impacts.

Comparison with Similar Compounds

Gabapentin and Derivatives

Gabapentin (1-(aminomethyl)cyclohexane acetic acid, MW: 171.24 g/mol) is a γ-aminobutyric acid (GABA) analog used as an anticonvulsant and analgesic (). Key differences:

- Functional groups: Gabapentin has a carboxylic acid group, whereas 1-(aminomethyl)-N-methylcyclohexan-1-amine has a tertiary amine. This impacts pharmacokinetics; gabapentin relies on the LAT-1 transporter for absorption (), while the amine may alter membrane permeability.

- Cocrystal formation : Gabapentin forms cocrystals with oxalic acid (), similar to the target compound. However, gabapentin’s cocrystals are designed to modulate solubility and bioavailability, whereas the target compound’s amine-oxalic acid pairing may prioritize stability or pH regulation.

Stereochemical considerations: Gabapentin’s cyclohexane ring exhibits axial-equatorial isomerism, influencing conformational stability (ΔG = 0.38 kcal/mol favoring equatorial aminomethyl group) (). The target compound’s N-methyl group may further restrict ring flexibility, affecting receptor interactions.

Cyclohexylamine Derivatives

- 1-Methylcyclohexanamine (CAS 100-60-7, MW: 127.23 g/mol): A simpler tertiary amine lacking the aminomethyl group ().

- N-Benzyl-1-cyclohexyl-N-methylpiperidin-4-amine–oxalic acid (1/1) (): Structurally analogous, with a piperidine ring and benzyl group. The target compound’s cyclohexane backbone may confer greater rigidity compared to piperidine derivatives.

Oxalic Acid Salts and Cocrystals

- Gabapentin–oxalic acid cocrystal : Enhances thermal stability and dissolution rates (). The target compound’s amine-oxalic acid interaction likely forms a salt (proton transfer) rather than a cocrystal, affecting ionic strength and solubility.

- Oxalic acid in acaricides : Oxalic acid alone reduces mite viability via pH modulation (). Combining it with amines (e.g., the target compound) may neutralize acidity but introduce synergistic mechanisms, such as disrupting mite neurotransmission.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Traits | Applications |

|---|---|---|---|---|

| 1-(Aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid | ~322.40* | Tertiary amine, dicarboxylic acid | Polar, water-soluble (salt form) | Potential pharmaceuticals, agrochemicals |

| Gabapentin | 171.24 | Carboxylic acid, aminomethyl | Moderate aqueous solubility | Epilepsy, neuropathic pain |

| 1-Methylcyclohexanamine | 127.23 | Tertiary amine | Lipophilic | Organic synthesis intermediate |

| Oxalic acid | 90.03 | Dicarboxylic acid | Highly water-soluble | Cleaning agents, acaricides |

*Estimated based on components (232.37 + 90.03).

Q & A

Q. Key Considerations :

- Purity of intermediates (HPLC monitoring recommended).

- Solvent selection (polar aprotic solvents enhance yield).

Basic: Which spectroscopic techniques are most effective for characterizing the structural conformation of 1-(aminomethyl)-N-methylcyclan-1-amine?

Methodological Answer:

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents on the cyclohexane ring .

Basic: How does oxalic acid interact with amine-containing compounds in forming stable salts, and what stoichiometric ratios are observed?

Methodological Answer:

Oxalic acid (H₂C₂O₄) donates two protons, forming a dianion (C₂O₄²⁻) that pairs with protonated amines. Key steps:

Proton Transfer : Amine reacts with oxalic acid in a 1:1 (mono-ammonium) or 2:1 (di-ammonium) ratio, depending on pH.

Crystallization : Solvent evaporation in ethanol/water yields crystalline salts. Validate via:

- TGA/DSC : Dehydration events (oxalic acid dihydrate loses H₂O at ~100°C) .

- XRD : Confirm salt lattice structure .

Note : Excess oxalic acid may form acidic byproducts; monitor pH during synthesis .

Advanced: What are the challenges in achieving stereoselective synthesis of cyclohexane-based amines, and how do fluorination patterns affect conformational stability?

Methodological Answer:

- Stereoselectivity : Cyclohexane rings exhibit axial/equatorial isomerism. Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution to control stereochemistry .

- Fluorination Effects : Fluorine substituents increase ring rigidity (e.g., 4,4-difluoro analogs lock chair conformations). This alters amine pKa and solubility .

Case Study : 1-Amino-4,4-difluorocyclohexanecarboxylic acid shows enhanced metabolic stability compared to non-fluorinated analogs due to reduced ring flipping .

Advanced: In metabolic studies, how does oxalic acid influence the bioavailability and excretion kinetics of amine-containing pharmaceuticals?

Methodological Answer:

- Binding Interactions : Oxalate ions can chelate calcium or form insoluble complexes with cationic drugs, reducing absorption.

- Excretion : Oxalic acid increases urinary excretion of amine metabolites. Monitor via:

Contradiction Alert : While oxalic acid is linked to nephrotoxicity, its co-administration with amines may mitigate crystallization risks via pH modulation .

Advanced: How do pH and temperature conditions affect the decomposition kinetics of oxalic acid when used as a stabilizing agent in amine formulations?

Methodological Answer:

- pH Dependence : Oxalic acid decomposes rapidly above pH 2 via nitrous acid-mediated pathways. Below pH 1, protonation slows degradation .

- Temperature Effects : At 45°C, 0.3 M oxalic acid degrades 90% in 4 hours under nitrous acid catalysis. Stabilize formulations with antioxidants (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.